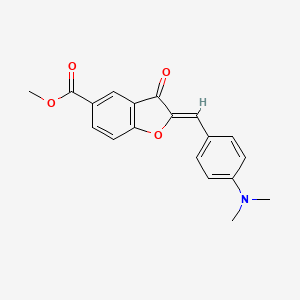
(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-methyl 2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and associated case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 302.34 g/mol
- CAS Number : 66949-12-0
The structure includes a benzofuran moiety and a dimethylamino group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 1.5 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (Breast) | 2.3 | Inhibition of NF-κB signaling |
| PC-3 (Prostate) | 1.8 | Modulation of mitochondrial function |
These results indicate that this compound exhibits significant cytotoxic effects on cancer cells, potentially through multiple mechanisms including apoptosis induction and signaling pathway modulation.
The compound's biological activity is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of NF-κB : By inhibiting NF-κB signaling, the compound reduces the expression of anti-apoptotic proteins, enhancing cell death in cancerous cells.
Case Studies
A notable study by Andrade et al. explored the effects of this compound on various human cancer cell lines. The study demonstrated that:
- Treatment with the compound resulted in a significant reduction in cell viability across multiple cancer types.
- Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.
Another investigation focused on its effects on prostate cancer cells (PC-3), where it was shown to reduce cell migration and invasion, suggesting potential applications in metastasis prevention.
Safety Profile
While the anticancer properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that:
- The compound exhibits moderate toxicity at high concentrations.
- It is essential to evaluate its safety in vivo before clinical application.
Propiedades
IUPAC Name |
methyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20(2)14-7-4-12(5-8-14)10-17-18(21)15-11-13(19(22)23-3)6-9-16(15)24-17/h4-11H,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPBICRQPQRCL-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














